molecular formula C14H15NO B1324774 4-Cyanophenyl cyclohexyl ketone CAS No. 898792-14-8

4-Cyanophenyl cyclohexyl ketone

Cat. No. B1324774
M. Wt: 213.27 g/mol
InChI Key: PJPMXOBAIYBRRR-UHFFFAOYSA-N
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Description

4-Cyanophenyl cyclohexyl ketone is a chemical compound with the molecular formula C14H15NO . It has a molecular weight of 213.28 . The compound appears as a yellow solid .


Molecular Structure Analysis

The InChI code for 4-Cyanophenyl cyclohexyl ketone is 1S/C14H15NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h6-9,12H,1-5H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Cyanophenyl cyclohexyl ketone is a yellow solid . Its molecular weight is 213.28 , and its molecular formula is C14H15NO .

Scientific Research Applications

Photoreaction Studies

4-Cyanophenyl cyclohexyl ketone has been studied in photoreaction research. For instance, the photoreaction of trans-1-(4-cyanophenyl)-3-phenyl-2,3-epoxy-1-propanone with various electron donors has been explored, revealing insights into the selective conversion to beta-diketones and beta-hydroxy ketones. This research contributes to understanding the photochemical behavior of similar compounds (Hasegawa et al., 1997).

Catalysis and Chemical Reactions

The compound is also relevant in catalysis and chemical reaction studies. The effects of pH on the chemoselectivity in the hydrodehalogenation of halogenated aryl ketones, including compounds similar to 4-cyanophenyl cyclohexyl ketone, have been investigated (Perosa et al., 1999). Additionally, research on the esterification of acetic acid with 2-(1-cyclohexenyl)cyclohexanone provides insights into the synthesis of precursors for various applications (Saha & Streat, 1998).

Sensing Applications

4-Cyanophenyl cyclohexyl ketone and similar compounds have been studied for their potential in sensing applications. For example, research on the chemoselective detection of acyclic and cyclic ketone gases, such as cyclohexanone, highlights the potential of these compounds in creating sensitive and specific sensors (Liu et al., 2013).

Photopolymerizations and 3D Printing

The compound has applications in photopolymerizations and 3D printing. Research on ketone derivatives as photoinitiators for radical and cationic photopolymerizations under visible LED light, including the use of cyclohexanone derivatives, opens avenues in advanced manufacturing technologies (Xu et al., 2020).

Synthesis of Novel Compounds

Research has been conducted on the synthesis of novel poly(arylene ether ketone)s containing 4-cyanophenyl substituents for applications in polymer electrolyte membranes for fuel cells (Guo et al., 2010). Additionally, the use of 1-cyano-cyclopropyl ketones as precursors for the synthesis of4-nitro- and 4-cyano-dihydropyrroles and pyrroles has been explored, demonstrating the versatility of 4-cyanophenyl cyclohexyl ketone in synthesizing densely functionalized pyrroles (Wurz & Charette, 2005).

Environmental and Detection Applications

The compound's derivatives are also useful in environmental and detection applications. For instance, research on the selective detection of cyclic ketones in the vapor phase, including cyclohexanone, shows the potential for high selectivity in sensing applications (Cox et al., 2011). Furthermore, studies on the green synthesis of adipic acid from cyclohexanone highlight the environmental benefits of using these compounds in sustainable chemical processes (Usui & Sato, 2003).

Safety And Hazards

4-Cyanophenyl cyclohexyl ketone may cause an allergic skin reaction and serious eye irritation . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

4-(cyclohexanecarbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h6-9,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPMXOBAIYBRRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642588
Record name 4-(Cyclohexanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanophenyl cyclohexyl ketone

CAS RN

898792-14-8
Record name 4-(Cyclohexylcarbonyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Cyclohexanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Shailaja - 2002 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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